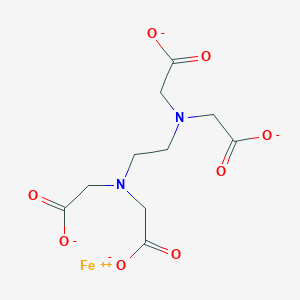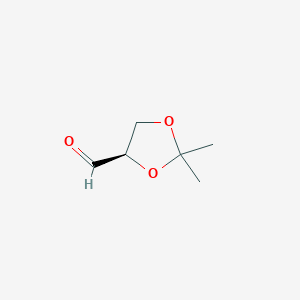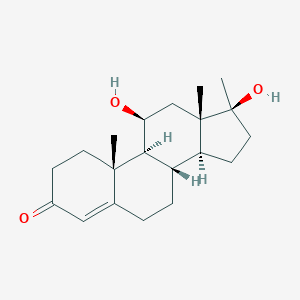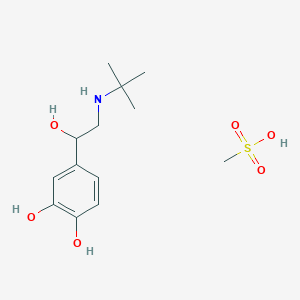![molecular formula C6H7ClFN3O B092120 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol CAS No. 16255-90-6](/img/structure/B92120.png)
2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol: is an organic compound with the molecular formula C6H7ClFN3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Pyrimidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (19159) and logP value (174) suggest that it may have good bioavailability .
Result of Action
Pyrimidine derivatives can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol . For instance, the compound’s stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other compounds or specific conditions within the biological system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol typically involves the reaction of 2-chloro-5-fluoropyrimidine with ethanolamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-chloro-5-fluoropyrimidine
Reagent: Ethanolamine
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. The process may include steps such as:
Purification: Using techniques like recrystallization or chromatography to purify the product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the chlorine atom.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, can oxidize the hydroxyl group.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can reduce the hydroxyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: The oxidation of the hydroxyl group can yield a ketone or aldehyde.
Reduction Products: The reduction of the hydroxyl group can yield an alkane.
Scientific Research Applications
2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used to study the effects of pyrimidine derivatives on biological systems.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol.
2-Amino-5-fluoropyrimidine: Another pyrimidine derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and fluoro substituent on the pyrimidine ring, along with an ethanolamine moiety, makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFN3O/c7-6-10-3-4(8)5(11-6)9-1-2-12/h3,12H,1-2H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMHCZTPRPUOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365659 |
Source


|
| Record name | 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16255-90-6 |
Source


|
| Record name | 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)








![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)



